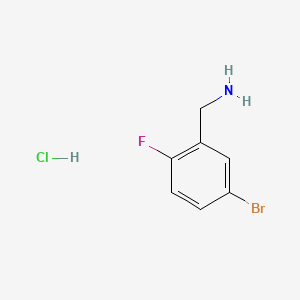

5-Bromo-2-fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOKOEWRTGFXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369279 | |

| Record name | 5-Bromo-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-69-8 | |

| Record name | Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-fluorobenzylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluorobenzylamine Hydrochloride

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel pharmaceutical agents and functional materials. Understanding the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective application in research and development.

This guide provides a comprehensive overview of the core physical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable protocols for its characterization. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is identified by a unique set of chemical descriptors.

-

IUPAC Name : (5-bromo-2-fluorophenyl)methanaminium chloride[1]

-

SMILES : [NH3+]CC1=CC(Br)=CC=C1F.[Cl-][1]

The structure consists of a benzylamine core where the phenyl ring is substituted at position 5 with a bromine atom and at position 2 with a fluorine atom. The amine functional group is protonated to form the hydrochloride salt, which significantly influences its physical properties, particularly its solubility and melting point, compared to the free base.

Section 2: Core Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below has been consolidated from various supplier technical data sheets and safety documentation.

| Property | Value | Source(s) |

| Appearance | White to cream or off-white to light yellow crystalline powder | [1][2][5] |

| Melting Point | 221-226 °C or 245-254 °C | [1][4][5][6] |

| Boiling Point | 243.8 °C at 760 mmHg (Note: For the free base) | [5] |

| Purity (Assay) | ≥96.0% to 97% | [1][2][6] |

| Hygroscopicity | Reported to be hygroscopic | [4] |

Discussion of Properties

-

Appearance : The compound is consistently described as a solid, crystalline powder, with color variations from white to light yellow, which may depend on the level of purity and the presence of trace impurities.[1][2][5]

-

Melting Point : There is a notable discrepancy in the reported melting point ranges. The range of 221-226 °C is frequently cited[4][5][6], while a higher range of 245-254 °C is also reported[1]. This variation can stem from differences in analytical methodology (e.g., heating rate, visual vs. automated detection), the polymorphic form of the crystals, or the purity of the sample being tested. As a hydrochloride salt, the compound is expected to have a high melting point, and it may undergo some decomposition near its melting temperature.

-

Boiling Point : The reported boiling point of 243.8 °C should be interpreted with caution.[5] This value is almost certainly associated with the free base (5-Bromo-2-fluorobenzylamine) and not the hydrochloride salt. Salts of organic amines typically decompose at high temperatures rather than boiling. Heating the hydrochloride salt to this temperature would likely result in its decomposition and the release of hydrogen chloride gas.

-

Hygroscopicity : The compound has been noted as being hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This is a critical consideration for storage and handling, as moisture absorption can affect sample weight accuracy and potentially promote degradation over time.

Section 3: Experimental Protocol for Melting Point Determination

To resolve discrepancies and ensure accurate characterization, a standardized melting point determination is essential.

Objective : To determine the melting point range of a sample of this compound using a digital melting point apparatus.

Methodology :

-

Sample Preparation : Ensure the sample is thoroughly dried to remove any absorbed moisture, which can depress the melting point. This can be achieved by placing the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.

-

Capillary Loading : Finely crush a small amount of the dried sample. Pack the powder into a capillary tube to a depth of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Ramp Rate : Set an initial rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range.

-

Fine Measurement : Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate is critical for accurately observing the onset of melting and the point of complete liquefaction.

-

Observation and Recording : Record two temperatures:

-

T₁: The temperature at which the first drop of liquid is observed.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting : The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically < 2 °C).

Caption: Workflow for precise melting point determination.

Section 4: Spectroscopic Characterization Workflow

Objective : To confirm the chemical structure of this compound.

Causality : A multi-technique approach is necessary because each technique provides complementary information.

-

Mass Spectrometry (MS) : Determines the mass-to-charge ratio, confirming the molecular weight of the cation.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present (e.g., N-H, C-H, aromatic C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. ¹H NMR confirms proton count and connectivity, ¹³C NMR shows the number and type of carbon atoms, and ¹⁹F NMR is highly specific to the fluorine-containing environment.

Caption: Integrated workflow for spectroscopic structural elucidation.

Protocol: Acquiring ¹H and ¹⁹F NMR Spectra

-

Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve hydrochloride salts and for the clear separation of the ammonium protons.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Key signals to expect are the aromatic protons (likely complex multiplets between 7.0-8.0 ppm), the benzylic CH₂ protons (a singlet or doublet adjacent to the aromatic region), and the ammonium (-NH₃⁺) protons (a broad singlet, exchangeable with D₂O).

-

-

¹⁹F NMR Acquisition :

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a ¹⁹F spectrum. A single resonance is expected, likely appearing as a multiplet due to coupling with adjacent aromatic protons. The chemical shift will be indicative of the electronic environment around the fluorine atom.

-

Section 5: Stability, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound.

-

Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][6][7]

-

Safe Handling :

-

Storage Conditions :

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][7]

Conclusion

This compound is a solid crystalline material with a high melting point and hygroscopic tendencies. While its core physical properties are generally established, care must be taken when interpreting literature values, particularly for melting and boiling points, where experimental conditions and the chemical form (salt vs. free base) can lead to significant variations. The experimental and analytical workflows provided in this guide offer a robust framework for researchers to verify the identity, purity, and physical characteristics of this important chemical building block, ensuring its reliable application in further scientific endeavors.

References

-

This compound, 97% 5 g | Buy Online. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

202865-69-8|this compound - BIOFOUNT. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (2006, February 14). Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% [cymitquimica.com]

- 3. bio-fount.com [bio-fount.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. echemi.com [echemi.com]

- 6. This compound 97 202865-69-8 [sigmaaldrich.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzylamine hydrochloride, a halogenated benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Structure and Properties

This compound is a substituted benzylamine salt. The core structure consists of a benzene ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aminomethyl group at the 1-position. The amine is protonated to form the hydrochloride salt.

The presence of both bromine and fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (5-bromo-2-fluorophenyl)methanaminium chloride | [1] |

| CAS Number | 202865-69-8 | [2] |

| Molecular Formula | C₇H₈BrFN · HCl | [2] |

| Molecular Weight | 240.50 g/mol | [2] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 221-226 °C | [2] |

| SMILES | Cl.NCc1cc(Br)ccc1F | [2] |

| InChI Key | KPOKOEWRTGFXDF-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process starting from commercially available precursors. A common route involves the synthesis of the key intermediate, 5-bromo-2-fluorobenzaldehyde, followed by reductive amination.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

One method for the synthesis of 5-bromo-2-fluorobenzaldehyde involves the bromination of 2-fluorobenzaldehyde.

Experimental Protocol:

-

Materials: 2-fluorobenzaldehyde, potassium bromate, 65% aqueous sulfuric acid, methyl tert-butyl ether, aqueous sodium sulfite, anhydrous sodium sulfate.

-

Procedure:

-

To a reactor equipped with a stirrer, thermometer, dropping funnel, and condenser, add 500 mL of 65% aqueous sulfuric acid.

-

Slowly add a mixture of 167 g (1 mol) of potassium bromate and 124.1 g (1 mol) of 2-fluorobenzaldehyde dropwise to the sulfuric acid solution.

-

Maintain the reaction temperature at 90°C during the addition, which should take 2-3 hours.

-

After the reaction is complete, add 1000 mL of water to the reaction mixture.

-

Extract the aqueous layer with methyl tert-butyl ether.

-

Wash the combined organic phases with aqueous sodium sulfite.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brownish-red oil.

-

Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to obtain 5-bromo-2-fluorobenzaldehyde.

-

Synthesis of this compound

General Experimental Protocol (Illustrative):

-

Materials: 5-bromo-2-fluorobenzaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), methanol, diethyl ether, hydrochloric acid (e.g., in diethyl ether).

-

Procedure:

-

Dissolve 5-bromo-2-fluorobenzaldehyde in methanol.

-

Add the ammonia source and stir at room temperature to form the imine.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-bromo-2-fluorobenzylamine.

-

Dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

-

Caption: Synthesis workflow for this compound.

Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra for this specific compound is not publicly available in the searched literature, the expected spectral characteristics can be inferred from related structures and general principles of spectroscopy.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. - A singlet or broad singlet for the benzylic CH₂ protons. - A broad singlet for the NH₃⁺ protons, which may exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons (6C) showing characteristic shifts, with those bonded to or near the fluorine atom exhibiting C-F coupling. - A signal for the benzylic CH₂ carbon. |

| Mass Spec. | - A molecular ion peak corresponding to the free base (C₇H₇BrFN). - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |

| IR Spec. | - N-H stretching vibrations for the ammonium group. - C-H stretching and bending vibrations for the aromatic and methylene groups. - C-Br and C-F stretching vibrations. |

Applications in Drug Discovery and Research

Substituted benzylamines are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.[4] While specific biological data for this compound is limited in the available literature, its structural motifs suggest potential for various applications.

Derivatives of benzylamine have been investigated for a range of therapeutic targets, including:

-

Enzyme Inhibition: Certain substituted benzylamines have shown inhibitory activity against enzymes such as β-tryptase, which is implicated in asthma.[4]

-

Antimicrobial Activity: Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal pathogens.[5][6]

-

CNS Applications: The benzylamine scaffold is present in numerous centrally acting agents.

The 5-bromo-2-fluoro substitution pattern provides a unique combination of steric and electronic properties that can be exploited to achieve target-specific interactions and optimized pharmacokinetic profiles. Researchers can utilize this compound as a starting material for the synthesis of more complex molecules to explore structure-activity relationships (SAR) in various disease models.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-溴-2-氟苄胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% [cymitquimica.com]

- 4. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-fluorobenzylamine hydrochloride

CAS Number: 202865-69-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzylamine hydrochloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, analytical characterization, and significant applications in drug discovery, serving as an essential resource for professionals in the field.

Core Physicochemical Properties

This compound is a halogenated aromatic amine that presents as a white to cream-colored crystalline powder.[1][2] Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 202865-69-8 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrFN·HCl | [3] |

| Molecular Weight | 240.50 g/mol | [3] |

| Appearance | White to cream crystals or crystalline powder | [1][2] |

| Melting Point | 245.0 - 254.0 °C | [2] |

| IUPAC Name | (5-bromo-2-fluorophenyl)methanaminium chloride | [2][4] |

| InChI Key | PDKBJZGGXHTHNC-UHFFFAOYSA-O | [1][2] |

| SMILES | [NH3+]CC1=CC(Br)=CC=C1F.[Cl-] | [2] |

Synthesis and Manufacturing

The primary route to synthesizing this compound involves a two-step process, starting from the commercially available 5-Bromo-2-fluorobenzaldehyde. The overall synthesis pathway is illustrated below.

References

(5-bromo-2-fluorophenyl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (5-bromo-2-fluorophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(5-bromo-2-fluorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a critical and versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides chemists with a powerful scaffold for synthesizing novel therapeutic agents. The strategic placement of these halogens can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the compound's chemical properties, outlines detailed protocols for its synthesis and purification, discusses its strategic applications in drug discovery, and provides essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a chemical reagent's properties is fundamental to its effective application in research and development. This section details the identity and key physicochemical characteristics of (5-bromo-2-fluorophenyl)methanamine hydrochloride.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : (5-bromo-2-fluorophenyl)methanaminium[1][2]

-

Common Synonyms : 5-Bromo-2-fluorobenzylamine hydrochloride, (5-Bromo-2-fluorobenzyl)amine hydrochloride[3][4]

-

EC Number : 606-496-0[3]

Chemical Structure and Formula

Physicochemical Data

The quantitative data for (5-bromo-2-fluorophenyl)methanamine hydrochloride are summarized in the table below. These properties are crucial for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 240.5 g/mol | [3][4] |

| Exact Mass | 238.95100 u | [3] |

| Appearance | White to cream or off-white to light yellow crystalline powder | [1][3][6] |

| Melting Point | 221-226 °C or 245-254 °C (Varies by supplier and purity) | [1][2][3][4] |

| Purity (Typical) | ≥96.0% to 97% | [1][2][6] |

| Hygroscopicity | Reported as hygroscopic | [4] |

| Storage Conditions | Store in a dry, cool, well-ventilated, dark place | [3][7] |

Strategic Role in Medicinal Chemistry

The utility of (5-bromo-2-fluorophenyl)methanamine hydrochloride extends far beyond its basic chemical identity. It represents a "privileged scaffold" in drug discovery, a term used for molecular frameworks that can bind to multiple biological targets.

The Power of Halogenation in Drug Design

The presence of both fluorine and bromine is not coincidental; it is a strategic design element.

-

Fluorine : The 2-fluoro substitution is a common tactic in medicinal chemistry. The high electronegativity of fluorine can alter the pKa of the adjacent amine, influence conformational preferences, and block metabolic oxidation at that position, often increasing the compound's bioavailability and half-life.

-

Bromine : The 5-bromo substituent serves as a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to target proteins.

Derivatives of structurally related compounds, such as 5-Bromo-2-fluorobenzoic acid, have demonstrated potential in the development of novel anti-inflammatory and anticancer agents.[8] This highlights the value of the 5-bromo-2-fluoro-phenyl motif in generating lead candidates for various disease areas.[8]

A Gateway to Chemical Diversity

This compound is a primary amine, making it an excellent nucleophile for forming amides, sulfonamides, and other functional groups. Its true power lies in its role as an intermediate, enabling the rapid generation of compound libraries for high-throughput screening, which is a cornerstone of modern drug discovery.[8]

Caption: Role as a versatile intermediate in drug discovery.

Synthesis and Purification Workflow

A reliable and reproducible synthetic route is paramount for any key building block. The most common pathway to the title compound involves the reduction of the corresponding benzonitrile followed by salt formation.

Experimental Protocol: Synthesis of (5-bromo-2-fluorophenyl)methanamine (Free Base)

This protocol is adapted from established literature procedures for the reduction of nitriles.[9]

Materials:

-

2-bromo-5-fluorobenzonitrile

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzonitrile (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF.

-

Reagent Addition : Cool the mixture in an ice bath (0 °C). Slowly add TFA (3.0 eq) dropwise over 20-30 minutes. Causality Note: The in-situ reaction of NaBH₄ and TFA generates a more powerful reducing agent, capable of reducing the nitrile to the primary amine.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-20 hours.

-

Quenching : Carefully add MeOH to the flask to quench any unreacted reducing agent. Stir for 30 minutes. Safety Note: Quenching is exothermic and may produce hydrogen gas.

-

Workup : Dilute the reaction mixture with EtOAc and wash with water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : The resulting crude oil should be purified by column chromatography on silica gel to yield the pure free base, (5-bromo-2-fluorophenyl)methanamine, as a colorless oil.[9]

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution : Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or EtOAc.

-

Precipitation : Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) to the stirring solution of the free base.

-

Isolation : The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Finishing : Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, (5-bromo-2-fluorophenyl)methanamine hydrochloride.

Caption: General workflow for synthesis and purification.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the material is a non-negotiable step in any scientific endeavor.

-

Structural Verification : Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. Supplier specification sheets often list purity as determined by titration against a standard, reported as "Assay (Titration ex Chloride) ≥96.0%".[1][2] This method quantifies the amount of hydrochloride salt present.

-

Physical Properties : Melting point analysis is a quick and effective way to assess purity; sharp melting point ranges typically indicate high purity.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety.

-

Hazard Identification : This compound is classified as a skin, eye, and respiratory irritant.[3][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling :

-

Always handle in a well-ventilated area or a chemical fume hood.[3][10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][11]

-

Avoid breathing dust by handling the powder carefully.[3][4]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

-

Storage : Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3][7] Its hygroscopic nature necessitates protection from moisture.[4]

References

-

P&S Chemicals. Product information, this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

CRO SPLENDID LAB. amine hydrochloride. [Link]

Sources

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. echemi.com [echemi.com]

- 4. This compound | 202865-69-8 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound, 97% [cymitquimica.com]

- 7. 190656-34-9|(5-Bromo-2-fluorophenyl)methanamine|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromo-5-fluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-fluorobenzylamine hydrochloride (CAS No: 202865-69-8).[1][2][3][4] As a critical parameter in drug discovery and development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides a robust experimental framework for its precise determination.

Introduction: The Significance of Solubility in Preclinical Research

This guide will delve into the physicochemical properties of this compound, predict its solubility in a range of common laboratory solvents based on established chemical principles, and provide a detailed, step-by-step protocol for the experimental determination of its solubility.

Physicochemical Properties

A compound's solubility is intrinsically linked to its structural and physicochemical properties. The key features of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 202865-69-8 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrFN·HCl | [1][2] |

| Molecular Weight | 240.50 g/mol | [1][2] |

| Appearance | White to off-white or light yellow powder/crystals | [1][6] |

| Melting Point | 221-226 °C (lit.) | [1][2] |

| XLogP3 | 3.54920 | [1] |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar protic solvents. Hydrogen bonding between the ammonium group and the solvent molecules further enhances solubility.[5][8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the ions to some extent, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. The related compound benzylamine hydrochloride shows good solubility in DMSO.[9][10] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. Amine salts are generally insoluble in nonpolar organic solvents like ether.[5] |

Experimental Determination of Solubility: A Validated Protocol

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent for a sufficient period to ensure that the maximum amount of solute has dissolved. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow

The logical flow of the solubility determination process is outlined below.

Detailed Step-by-Step Methodology

Materials:

-

This compound (purity ≥97%)

-

Selected solvents of analytical grade (e.g., water, ethanol, methanol, DMSO, etc.)

-

Thermostatic shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Causality: Using an excess of the solid ensures that the solution reaches its maximum solute concentration at the given temperature, defining the equilibrium solubility.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a stable concentration.

-

Causality: Continuous agitation facilitates the dissolution process, and a constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Causality: This step is critical to prevent undissolved particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration provides an additional safeguard against the transfer of solid particles.

-

Perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Causality: A validated, specific, and sensitive analytical method is essential for the accuracy and reliability of the solubility measurement.

-

-

Data Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined experimentally.

-

pH of the Solvent: As the hydrochloride salt of a primary amine, the solubility of this compound in aqueous solutions will be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and above the pKa of the corresponding free amine, the compound will deprotonate to the less soluble free base form.

-

Presence of Co-solvents: The addition of organic co-solvents to an aqueous solution can either increase or decrease the solubility, depending on the nature of the co-solvent and its interaction with the solute.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. As a polar amine salt, it is expected to be most soluble in polar protic solvents. For drug development professionals, the provided detailed and validated experimental protocol offers a robust framework for determining the precise solubility in relevant solvent systems. This empirical data is indispensable for informed decision-making in formulation development and preclinical studies.

References

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

BioCrick. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 202865-69-8|this compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-溴-2-氟苄胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 202865-69-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. pschemicals.com [pschemicals.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. B25176.06 [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Benzylamine hydrochloride | TargetMol [targetmol.com]

- 10. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluorobenzylamine Hydrochloride

This in-depth guide provides a comprehensive technical overview of the spectral data for 5-Bromo-2-fluorobenzylamine hydrochloride (CAS No: 202865-69-8).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with foundational spectroscopic principles to facilitate the characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and established spectroscopic theories to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms on the aromatic ring, combined with the aminomethyl group, imparts specific chemical and physical properties that are reflected in its spectral data.

| Property | Value | Reference |

| CAS Number | 202865-69-8 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN · HCl | [1] |

| Molecular Weight | 240.50 g/mol | [1] |

| Melting Point | 221-226 °C | [1] |

| Appearance | White to cream crystals or powder | [2][5] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Predicted Fragmentation Pathway

For this compound, electrospray ionization (ESI) would likely result in the observation of the protonated free base, [C₇H₇BrFN + H]⁺. The fragmentation of protonated benzylamines is well-documented and typically involves initial loss of ammonia (NH₃).[6] Further fragmentation would proceed from the resulting benzyl cation.

Key fragmentation mechanisms for halogenated compounds also include the cleavage of the carbon-halogen bond.[7]

Caption: Predicted ESI-MS fragmentation pathway.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 204/206 | Molecular ion peak (protonated free base), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br). |

| [M-NH₂]⁺ | 187/189 | Loss of ammonia from the molecular ion, a common fragmentation for benzylamines.[6] |

| [C₇H₆F]⁺ | 109 | Resulting from the loss of the bromine radical from the benzyl cation. |

| [C₆H₄]⁺ | 76 | Further fragmentation involving the loss of hydrogen fluoride. |

Experimental Protocol: Acquiring ESI-MS Data

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 204/206) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to observe the fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the aromatic protons and the benzylic methylene protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~7.5 - 8.0 | m | |

| CH₂ | ~4.0 | s | |

| NH₃⁺ | ~8.5 | br s |

Note: The aromatic region will display complex splitting patterns due to H-H and H-F couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |

| C-F | ~160 | ¹JCF ≈ 245 Hz |

| C-Br | ~120 | |

| Aromatic C-H | ~115 - 135 | |

| C-CH₂ | ~130 | |

| CH₂ | ~40 |

Note: The prediction of ¹³C NMR chemical shifts for fluorinated aromatic compounds can be complex, and computational methods are often used for more accurate assignments.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules.[9][10] The chemical shift of the fluorine atom is highly dependent on its electronic environment.[11]

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -120 |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Probes: Use a broadband probe for ¹³C and ¹⁹F detection.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: For complete structural assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3000 | Broad absorption from the ammonium group. |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (Aliphatic) | 3000-2850 | From the CH₂ group. |

| C=C Stretch (Aromatic) | 1600-1450 | |

| C-N Stretch | 1250-1020 | |

| C-F Stretch | 1250-1000 | Strong absorption. |

| C-Br Stretch | 680-515 |

Note: The IR spectrum of pure benzylamine shows N-H stretching bands around 3372 and 3303 cm⁻¹.[12] The hydrochloride salt will exhibit broader N-H stretching bands at lower frequencies.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before acquiring the sample spectrum to subtract atmospheric CO₂ and water vapor absorptions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging established spectroscopic principles and data from related compounds, researchers can effectively utilize MS, NMR, and IR spectroscopy to confirm the identity and purity of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data in a laboratory setting.

References

-

BIOFOUNT. 202865-69-8|this compound. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

- Hartmann, C., & Klinman, J. P. (1991). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 30(18), 4605–4611.

- Holmes, J. L., & Benoit, F. M. (1972). The mass spectra of aromatic compounds—I: The fragmentation of substituted benzylamines. Organic Mass Spectrometry, 5(5), 525-543.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Corley, C. A., & Williams, D. H. (1986). Studies of the fragmentation of gaseous ions. Part 26. The fragmentation of protonated benzylamines. International Journal of Mass Spectrometry and Ion Processes, 74(1), 11-21.

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- Teillet, F., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 39(8), 923-34.

-

ResearchGate. FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). [Link]

- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 97% [cymitquimica.com]

- 3. bio-fount.com [bio-fount.com]

- 4. pschemicals.com [pschemicals.com]

- 5. B25176.06 [thermofisher.com]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

5-Bromo-2-fluorobenzylamine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 202865-69-8). The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the known stability profile of this compound, details potential degradation pathways, and provides standardized protocols for stability and handling. While specific quantitative stability data for this compound is not extensively published, this guide offers representative methodologies for forced degradation studies, including hydrolysis, oxidation, photostability, and thermal stress testing, based on established regulatory guidelines and research on structurally related compounds.

Introduction

This compound is a substituted benzylamine derivative with applications in pharmaceutical research and development. Understanding the chemical and physical stability of this compound is crucial for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This guide summarizes the best practices for the storage and handling of this compound and provides detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 202865-69-8 | [1] |

| Molecular Formula | C₇H₇BrFN·HCl | [1] |

| Molecular Weight | 240.50 g/mol | [1] |

| Appearance | White to cream crystalline powder | [2] |

| Melting Point | 221-226 °C | [1] |

| Purity | ≥97% | [1][2] |

Stability and Storage

General Storage Recommendations

To maintain the integrity of this compound, it is essential to adhere to the following storage conditions, as recommended by various suppliers.[3][4][5]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[4] |

| Atmosphere | Store in a well-ventilated area.[3] |

| Container | Keep container tightly closed.[3] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[6] |

Known Stability Profile

This compound is considered stable under recommended storage conditions.[6] However, as with many amine hydrochloride salts, it may be susceptible to degradation under certain environmental stresses. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photodecomposition.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are representative protocols for conducting forced degradation studies on this compound, based on ICH guidelines and literature on similar compounds.[6][7]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N to 1 N sodium hydroxide), and dilute with the mobile phase for analysis.

-

-

Alkaline Conditions:

-

To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Reflux the solution at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 N to 1 N hydrochloric acid), and dilute with the mobile phase for analysis.

-

-

Neutral Conditions:

-

To a known volume of the stock solution, add an equal volume of purified water.

-

Reflux the solution at 60°C for a specified period.

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% v/v).

-

Keep the solution at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

Photostability Testing

-

Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][8]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze them.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

-

At each time point, withdraw a sample, allow it to cool to room temperature, prepare a solution, and analyze.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique for assessing the degradation of this compound. The method should be capable of separating the parent compound from all potential degradation products.

Visualization of Workflows and Relationships

Forced Degradation Study Workflow

The following diagram illustrates the typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. ijrpp.com [ijrpp.com]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

The Ascendant Role of Fluorinated Benzylamines in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has become a cornerstone of contemporary medicinal chemistry and materials science. This guide delves into the core characteristics of fluorinated benzylamines, offering a comprehensive overview of their synthesis, physicochemical properties, and burgeoning applications. By leveraging fluorine's unique electronic properties, researchers can exquisitely modulate molecular behavior, leading to enhanced biological activity, improved metabolic stability, and novel material characteristics. This document provides an in-depth look at the quantitative data, experimental methodologies, and logical frameworks that underpin research in this dynamic field.

Physicochemical Properties of Fluorinated Benzylamines

The introduction of fluorine to the benzylamine structure imparts significant changes to its physicochemical profile. Fluorine's high electronegativity and relatively small van der Waals radius can alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.[1] These modifications are critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2] Below is a summary of key physicochemical data for representative fluorinated benzylamines.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa |

| 2-Fluorobenzylamine | C₇H₈FN | 125.14[3] | 73-75 / 13 mmHg[3] | 1.095[3] | 1.517[3] | 8.58±0.10 (Predicted)[4] |

| 3-Fluorobenzylamine | C₇H₈FN | 125.15[5] | 82 / 16 mmHg[5] | 1.097[6] | 1.514[6] | 8.58±0.10 (Predicted)[7] |

| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | 183 | 1.095 | 1.512 | Data Not Available |

| 2,4-Difluorobenzylamine | C₇H₇F₂N | 143.13[4] | 82-84 / 15 mmHg[4] | 1.204[4] | 1.490[4] | 8.58±0.10 (Predicted)[4] |

| 3-Chloro-4-fluorobenzylamine | C₇H₇ClFN | 159.59 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Biological Activity of Fluorinated Benzylamines

Fluorinated benzylamines are widely investigated for their potential as therapeutic agents, particularly in oncology. The fluorine substituent can enhance the binding affinity of the molecule to its biological target and can block sites of metabolism, thereby increasing the drug's half-life and efficacy.[8] The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

| Compound Type | Cell Line | Biological Activity | IC50 Value (µM) |

| Fluorinated aminophenylhydrazines (Schiff bases) | A549 (Lung Carcinoma) | Cytotoxic | 0.64[9] |

| Fluorinated D-glucosamine analogs | PC-3 (Prostate Cancer) | Weakly Inhibitory | 134 - 337[10] |

| Fluorinated D-galactosamine analogs | PC-3 (Prostate Cancer) | Proliferation Reduction | 28 - 54[10] |

| Fluorinated D-glucosamine analogs | A2780 (Ovarian Cancer) | Moderately to Weakly Inhibitory | 78 - 327[10] |

Experimental Protocols

Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can be achieved through various methods, including the reduction of the corresponding fluorinated benzonitriles or the reductive amination of fluorinated benzaldehydes.

Protocol: Synthesis of 2-Fluorobenzylamine via Reduction of 2-Fluorobenzonitrile [11]

Materials:

-

2-Fluorobenzonitrile

-

Potassium borohydride (KBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plate (Silica gel)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), KBH₄ (0.17 g, 3 mmol), and CuCl₂ (0.03 g, 0.25 mmol).[11]

-

Add a solution of 80% isopropanol in water (1.6 mL isopropanol and 0.4 mL water).[11]

-

Heat the reaction mixture to 60°C with stirring.[11]

-

Monitor the reaction progress using TLC with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.[11]

-

Once the reaction is complete, cool the mixture to 25°C.[11]

-

Remove the solvent under reduced pressure using a rotary evaporator.[11]

-

To the residue, add ethyl acetate (5 mL) and wash sequentially with water (1 mL) and saturated saline solution (1 mL).[11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-fluorobenzylamine.[11]

Antiproliferative Activity Assessment

The antiproliferative effects of fluorinated benzylamines on cancer cells are commonly assessed using cell viability assays such as the MTT or MTS assay.

Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Fluorinated benzylamine compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the fluorinated benzylamine compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Understanding the mechanism of action of fluorinated benzylamines often involves studying their effects on cellular signaling pathways. Furthermore, standardized workflows are essential for reproducible experimental outcomes.

Signaling Pathways

Fluoride ions, which can be released metabolically from some fluorinated compounds, have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[12][13][14][15][16]

Caption: Putative inhibition of the PI3K/Akt signaling pathway by fluorinated benzylamines.

Caption: Potential modulation of the MAPK/ERK signaling pathway by fluorinated benzylamines.

Experimental Workflows

A systematic workflow is crucial for the efficient screening and characterization of novel fluorinated benzylamines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 间氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluorobenzylamine | C7H8FN | CID 66649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Fluorobenzylamine | 89-99-6 [chemicalbook.com]

- 12. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-fluorobenzylamine Hydrochloride

This guide provides an in-depth overview of the safety data for 5-Bromo-2-fluorobenzylamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the chemical's properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is a chemical compound used in laboratory settings.[1] Its key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 202865-69-8 | [1][2][3] |

| Molecular Formula | C7H8BrFN · HCl | [2][4] |

| Molecular Weight | 240.5 g/mol | [2][5] |

| Appearance | White to cream crystals, powder, or crystalline powder | [1][3] |

| Melting Point | 221-226 °C (lit.) or 245.0-254.0 °C | [2][3] |

| Purity | ≥96.0% to 97% | [1][3] |

| InChI Key | PDKBJZGGXHTHNC-UHFFFAOYSA-O | [1][3] |

Section 2: Hazard Identification and Safety Precautions

There are conflicting reports regarding the hazard classification of this compound. One source indicates specific hazards, while another states it does not meet classification criteria. Both are presented for a comprehensive safety assessment.

GHS Hazard Classification (Source: Echemi) [2]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Hazard Assessment (Source: Thermo Fisher Scientific) [4]

-

Based on available data, the classification criteria are not met.[4]

-

The product contains no substances which at their given concentration are considered to be hazardous to health.[4]

Given the conflicting information, it is prudent to handle this chemical with care, assuming the more stringent hazard classification is applicable.

Section 3: Experimental Protocols - Safe Handling and Emergency Procedures

While specific experimental protocols involving this compound are proprietary to individual research, the following general procedures for safe handling and emergency response are compiled from available safety data sheets.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

-

Skin Protection: Wear protective gloves and long-sleeved clothing.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

3.2 Handling and Storage

-

Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed and store locked up.[2]

3.3 First-Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

3.4 Disposal

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Section 4: Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the original SDS from the manufacturer before handling any chemical.

References

An In-depth Technical Guide to (5-bromo-2-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, outlines a probable synthetic route with experimental protocols, and discusses potential biological activities based on related structures.

Chemical Identity and Properties

(5-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine salt. The presence of bromo and fluoro substituents on the phenyl ring significantly influences its physicochemical and biological properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (5-bromo-2-fluorophenyl)methanamine hydrochloride | [1] |

| Synonyms | 5-Bromo-2-fluorobenzylamine hydrochloride | [1] |

| CAS Number | 202865-69-8 | [2][3] |

| Molecular Formula | C₇H₈BrFN • HCl | [1] |

| Molecular Weight | 240.51 g/mol | [1] |

| Appearance | White to cream crystals or powder | [2][3] |

| Melting Point | 245.0-254.0 °C | [2][4] |

| InChI Key | PDKBJZGGXHTHNC-UHFFFAOYSA-O | [2][3] |

| SMILES | [NH3+]CC1=CC(Br)=CC=C1F.[Cl-] | [2][4] |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | Value | Method | Source(s) |

| logP | ~2.5 (for free base) | Predicted | N/A |

| pKa | ~9-10 (for the amine) | Predicted | N/A |

| Solubility | Soluble in water | Inferred from hydrochloride salt form | N/A |

Synthesis and Experimental Protocols